molecular formula C12H14O2 B14422833 (2,2-Dimethylchromen-6-yl)methanol CAS No. 82441-64-3

(2,2-Dimethylchromen-6-yl)methanol

Cat. No.: B14422833
CAS No.: 82441-64-3
M. Wt: 190.24 g/mol
InChI Key: QNBPDVUHGIPLIS-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of 2,2-dimethyl-1-benzopyrans It is characterized by a benzopyran ring structure with a methanol group attached at the 6th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol can be achieved through several methods. One common approach involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, which can then be reduced to (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation and reduction reactions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzopyran derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is unique due to its specific functional group configuration, which imparts distinct chemical and biological properties. Its methanol group allows for further chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

82441-64-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2,2-dimethylchromen-6-yl)methanol

InChI

InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7,13H,8H2,1-2H3

InChI Key

QNBPDVUHGIPLIS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CO)C

Origin of Product

United States

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